molecular formula C18H14F2N2O4 B13850731 (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid CAS No. 942196-03-4

(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid

Cat. No.: B13850731
CAS No.: 942196-03-4
M. Wt: 360.3 g/mol
InChI Key: ISYSUUMRBSNENL-ZDUSSCGKSA-N
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Description

(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid is a complex organic compound that features a benzimidazole core linked to a difluorochroman moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid typically involves multi-step organic reactions. The process may start with the preparation of the benzimidazole core, followed by the introduction of the difluorochroman group through nucleophilic substitution or other coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents to the benzimidazole or chroman rings.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are tailored to the specific transformation desired, with considerations for temperature, solvent, and reaction time.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid would depend on its specific application. In a medicinal context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid include other benzimidazole derivatives and chroman-containing molecules. Examples include:

  • 2-Methyl-1H-benzo[d]imidazole-6-carboxylic Acid
  • 5,7-Difluorochroman-4-yl derivatives

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

CAS No.

942196-03-4

Molecular Formula

C18H14F2N2O4

Molecular Weight

360.3 g/mol

IUPAC Name

7-[[(4S)-5,7-difluoro-3,4-dihydro-2H-chromen-4-yl]oxy]-2-methyl-3H-benzimidazole-5-carboxylic acid

InChI

InChI=1S/C18H14F2N2O4/c1-8-21-12-4-9(18(23)24)5-15(17(12)22-8)26-13-2-3-25-14-7-10(19)6-11(20)16(13)14/h4-7,13H,2-3H2,1H3,(H,21,22)(H,23,24)/t13-/m0/s1

InChI Key

ISYSUUMRBSNENL-ZDUSSCGKSA-N

Isomeric SMILES

CC1=NC2=C(N1)C=C(C=C2O[C@H]3CCOC4=C3C(=CC(=C4)F)F)C(=O)O

Canonical SMILES

CC1=NC2=C(N1)C=C(C=C2OC3CCOC4=C3C(=CC(=C4)F)F)C(=O)O

Origin of Product

United States

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